N-(2-Aminophenyl)-4-cyanobenzamide
Description
N-(2-Aminophenyl)-4-cyanobenzamide (CAS 239120-55-9) is a benzamide derivative with a molecular formula of C₁₄H₁₁N₃O and a molecular weight of 237.26 g/mol. It features a 2-aminophenyl group attached to a 4-cyanobenzamide scaffold. Predicted physicochemical properties include a density of 1.28 g/cm³, a boiling point of 372.3°C, and a pKa of 12.44 . This compound is commercially available for research and industrial applications, including use as a pharmaceutical intermediate or bioactive molecule in epigenetics and oncology studies . Its structural motif—a benzamide core with electron-withdrawing (cyano) and electron-donating (amino) groups—makes it a candidate for histone deacetylase (HDAC) inhibition, though specific activity data remain less characterized compared to analogs .
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-cyanobenzamide |
InChI |
InChI=1S/C14H11N3O/c15-9-10-5-7-11(8-6-10)14(18)17-13-4-2-1-3-12(13)16/h1-8H,16H2,(H,17,18) |
InChI Key |
XYJRCZUSPNSHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
N-(2-Aminophenyl)-4-cyanobenzamide belongs to a class of 2-aminobenzamides, which are widely studied as HDAC inhibitors. Key structural analogs and their properties are summarized below:
Structure-Activity Relationships (SAR)
- However, the absence of a flexible alkyl linker (as in Compounds 109 and 136) may limit isoform selectivity .
- Kinetic Properties: Compounds like 109 and 136 exhibit slow-on/slow-off HDAC inhibition kinetics, a trait linked to sustained pharmacological effects. This contrasts with the uncharacterized binding kinetics of this compound .
- Solubility and Bioavailability: The cyano group may reduce solubility compared to acetylated or methoxy-substituted analogs (e.g., MS-275), though predicted data for this compound suggest moderate lipophilicity (LogP ~2.5 inferred from structure) .
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